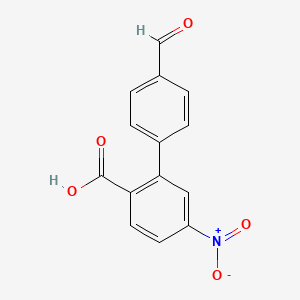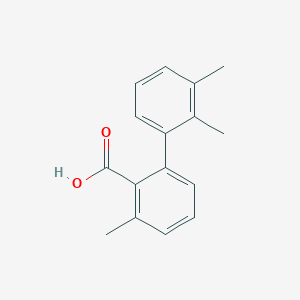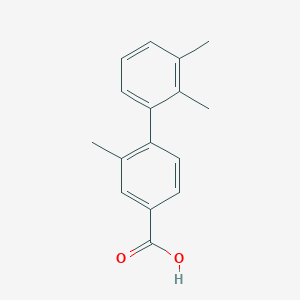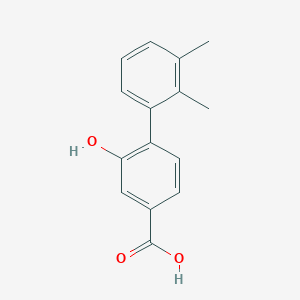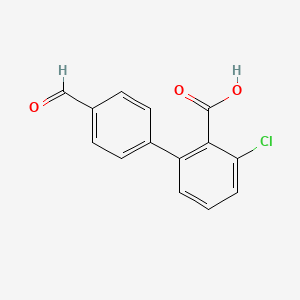
6-Chloro-2-(4-formylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% (6-CFPBA) is a chlorinated aromatic acid that is widely used in the synthesis of organic compounds. It is a versatile reagent with a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is widely used in scientific research as a reagent for the synthesis of organic compounds. It has been used in the synthesis of various heterocyclic compounds, such as benzofurans, benzothiophenes, and quinolines. 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can also be used in the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. It has also been used in the synthesis of organic dyes, polymers, and other materials.
Mécanisme D'action
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is a chlorinated aromatic acid and its mechanism of action is based on its ability to react with other molecules in aqueous solution. It can react with other molecules to form substituted aromatic compounds, such as benzofurans, benzothiophenes, and quinolines. It can also form covalent bonds with other molecules to form new molecules.
Biochemical and Physiological Effects
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells. It has also been found to have anti-inflammatory effects and can inhibit the production of reactive oxygen species. In vivo studies have demonstrated that 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can reduce the levels of lipids and cholesterol in the blood, as well as reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a mild and safe reaction that can be conducted at room temperature and is typically complete within 30 minutes. It is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, it has some limitations. It is not suitable for large-scale syntheses, as it can be expensive and difficult to purify and recrystallize.
Orientations Futures
The use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in scientific research and laboratory experiments is expected to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of organic compounds, the use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in the synthesis of new drugs and materials, and further exploration of its biochemical and physiological effects. Additionally, research into the potential environmental applications of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is an area of active investigation.
Méthodes De Synthèse
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can be synthesized via the reaction of 4-formylbenzoic acid and chlorine gas in a 1:1 molar ratio in aqueous solution. The reaction is conducted at room temperature and is considered to be a mild and safe reaction. The reaction is typically complete within 30 minutes. The product is then purified and recrystallized to obtain a 95% pure product.
Propriétés
IUPAC Name |
2-chloro-6-(4-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOXLMMRNFDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688920 |
Source


|
| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-50-4 |
Source


|
| Record name | 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








